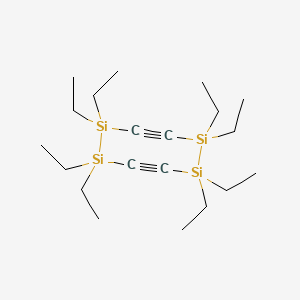
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is a unique organosilicon compound characterized by its cyclic structure and multiple ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne typically involves the reaction of silacycloalkanes with ethyl-substituted silanes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne exerts its effects involves interactions with various molecular targets. The compound’s cyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine: Similar in structure but with different electronic properties.
1,2,5,6-Tetrasilacycloocta-3,7-diyne: Lacks the ethyl substitutions, resulting in different reactivity and applications.
Uniqueness
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is unique due to its multiple ethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
135020-33-6 |
|---|---|
Formule moléculaire |
C20H40Si4 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
1,1,2,2,5,5,6,6-octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne |
InChI |
InChI=1S/C20H40Si4/c1-9-21(10-2)17-18-23(13-5,14-6)24(15-7,16-8)20-19-22(21,11-3)12-4/h9-16H2,1-8H3 |
Clé InChI |
LQYQMXQJUXKONI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(C#C[Si]([Si](C#C[Si]1(CC)CC)(CC)CC)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
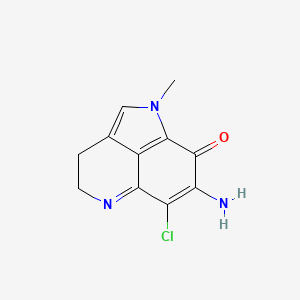
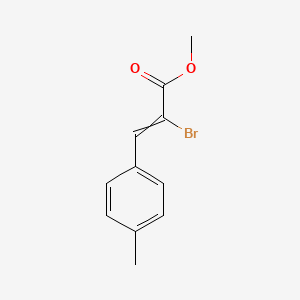

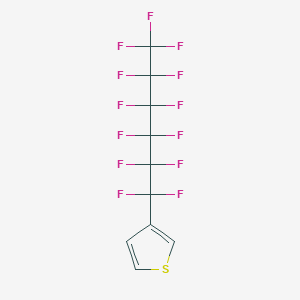
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)



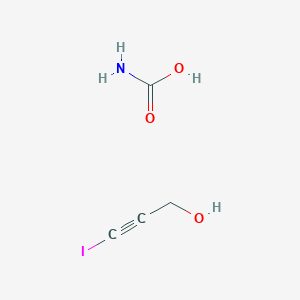
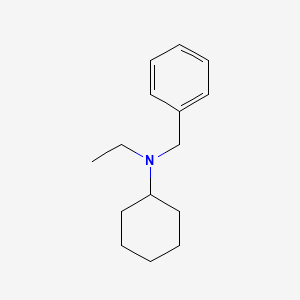


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
